Dadahol A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H38O12 |

|---|---|

Molecular Weight |

698.7 g/mol |

IUPAC Name |

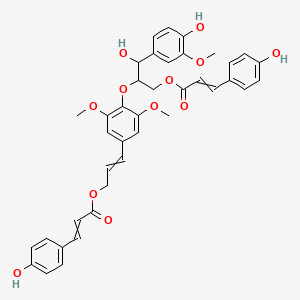

3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]propan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C39H38O12/c1-46-32-23-28(12-17-31(32)42)38(45)35(24-50-37(44)19-11-26-8-15-30(41)16-9-26)51-39-33(47-2)21-27(22-34(39)48-3)5-4-20-49-36(43)18-10-25-6-13-29(40)14-7-25/h4-19,21-23,35,38,40-42,45H,20,24H2,1-3H3 |

InChI Key |

IKHAPHPJWABCCU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC(COC(=O)C=CC2=CC=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)C=CCOC(=O)C=CC4=CC=C(C=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Dadahol A: A Technical Primer on its Discovery, Origin, and Biological Activity

For Immediate Release

A comprehensive technical guide detailing the discovery, botanical origin, and biological activities of the neolignan Dadahol A. This document is intended for researchers, scientists, and professionals in the field of drug development, providing in-depth information on the compound's isolation, structural elucidation, and its inhibitory effects on cyclooxygenase enzymes.

Executive Summary

This compound is a naturally occurring neolignan that, along with its counterpart Dadahol B, was first isolated from the twigs of Artocarpus dadah, a plant belonging to the Moraceae family. Initial reports erroneously cited its origin as Morus alba (White Mulberry), a discrepancy that is clarified by the primary literature. Spectroscopic and chemical analysis established the unique structures of these compounds. Subsequent biological evaluation revealed their activity as inhibitors of cyclooxygenase (COX) enzymes, key mediators of the inflammatory pathway. This guide provides the quantitative data on their inhibitory potency, details the experimental protocols for their isolation and biological assessment, and visualizes the relevant biological and experimental workflows.

Discovery and Origin

This compound and Dadahol B were first discovered and isolated by a team of researchers led by Su et al., as documented in the Journal of Natural Products[1]. The compounds were extracted from the ethyl acetate-soluble fraction of the twigs of Artocarpus dadah[1]. This finding is significant as it corrects earlier, less substantiated claims that this compound originated from Morus alba. The isolation of these novel neolignans expanded the known phytochemical profile of the Artocarpus genus.

The discovery was part of a broader investigation into the chemical constituents of Artocarpus dadah bark and twigs, which also led to the identification of several other known and novel compounds, including prenylated stilbenoids and a new benzofuran (B130515) derivative[1].

Quantitative Data: Cyclooxygenase Inhibition

This compound and Dadahol B were evaluated for their inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a clear comparison of their potency.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| This compound | >100 | >100 |

| Dadahol B | >100 | >100 |

| Indomethacin (Control) | 0.09 | 1.9 |

Data sourced from Su et al., J. Nat. Prod., 2002.

The results indicate that under the assay conditions used in the original study, both this compound and Dadahol B were inactive as inhibitors of COX-1 and COX-2 at concentrations up to 100 µM[1].

Experimental Protocols

The following sections provide a detailed methodology for the key experiments as described in the primary literature.

Isolation of this compound and B

The process of isolating this compound and B involved a multi-step extraction and chromatographic procedure.

References

The Putative Biosynthetic Pathway of Dadahol A in Morus alba: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the putative biosynthetic pathway of Dadahol A, a complex neolignan found in Morus alba (white mulberry). Given the absence of a fully elucidated pathway in the current scientific literature, this document presents a hypothesized route based on established principles of phenylpropanoid and neolignan biosynthesis in plants. The guide provides a comprehensive overview of the likely enzymatic steps, precursor molecules, and key intermediates. Furthermore, it includes representative experimental protocols for the characterization of the enzyme families involved and summarizes available quantitative data on relevant precursor molecules in Morus alba.

Introduction to this compound and its Biosynthetic Precursors

This compound is a neolignan derivative isolated from the twigs of Morus alba. Its intricate structure suggests a biosynthetic origin rooted in the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of secondary metabolites, including lignans, flavonoids, and stilbenoids. The core building blocks of this compound are derived from the monolignols, p-coumaryl alcohol and coniferyl alcohol. These monolignols are, in turn, synthesized from the amino acid L-phenylalanine via a series of enzymatic reactions.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Phenylpropanoid Pathway: The formation of the primary precursors, p-coumaroyl-CoA and feruloyl-CoA.

-

Monolignol Biosynthesis: The reduction of the CoA-thioesters to their corresponding alcohols.

-

Oxidative Coupling and Tailoring Reactions: The dimerization of monolignols to form the neolignan scaffold, followed by further enzymatic modifications to yield this compound.

Stage 1: The Phenylpropanoid Pathway

The general phenylpropanoid pathway is a well-established metabolic route that provides the foundational precursors for a vast number of plant natural products.[1] In Morus alba, this pathway is active and leads to the production of various phenolic compounds.[2][3] The initial steps are as follows:

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to produce trans-cinnamic acid .

-

trans-Cinnamic acid is then hydroxylated at the 4-position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid .[1]

-

p-Coumaric acid is subsequently activated to its thioester, p-coumaroyl-CoA , by 4-Coumarate:CoA Ligase (4CL) .[1]

To generate the feruloyl-CoA precursor, two additional enzymatic steps are required:

-

p-Coumaroyl-CoA is hydroxylated at the 3-position by p-Coumaroyl Shikimate Transferase (CST) and p-Coumarate 3-Hydroxylase (C3H) .

-

The resulting caffeoyl-CoA is then methylated by Caffeoyl-CoA O-Methyltransferase (CCoAOMT) to produce feruloyl-CoA .

// Nodes L_Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cinnamic_Acid [label="trans-Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaric_Acid [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Caffeoyl_CoA [label="Caffeoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Feruloyl_CoA [label="Feruloyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges L_Phe -> Cinnamic_Acid [label="PAL"]; Cinnamic_Acid -> p_Coumaric_Acid [label="C4H"]; p_Coumaric_Acid -> p_Coumaroyl_CoA [label="4CL"]; p_Coumaroyl_CoA -> Caffeoyl_CoA [label="CST/C3H"]; Caffeoyl_CoA -> Feruloyl_CoA [label="CCoAOMT"]; } dot Caption: The Phenylpropanoid Pathway leading to monolignol precursors.

Stage 2: Monolignol Biosynthesis

The activated CoA-esters are then reduced to their corresponding alcohols:

-

p-Coumaroyl-CoA is reduced to p-coumaryl alcohol in a two-step reaction catalyzed by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) .

-

Similarly, feruloyl-CoA is reduced to coniferyl alcohol by the action of CCR and CAD .

// Nodes p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; p_Coumaryl_Aldehyde [label="p-Coumaryl Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaryl_Alcohol [label="p-Coumaryl Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];

Feruloyl_CoA [label="Feruloyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Coniferyl_Aldehyde [label="Coniferyl Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Coniferyl_Alcohol [label="Coniferyl Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges p_Coumaroyl_CoA -> p_Coumaryl_Aldehyde [label="CCR"]; p_Coumaryl_Aldehyde -> p_Coumaryl_Alcohol [label="CAD"];

Feruloyl_CoA -> Coniferyl_Aldehyde [label="CCR"]; Coniferyl_Aldehyde -> Coniferyl_Alcohol [label="CAD"]; } dot Caption: Reduction of CoA-esters to monolignols.

Stage 3: Oxidative Coupling and Tailoring Reactions

This stage represents the least understood part of the pathway and is largely speculative.

-

Oxidative Coupling: One molecule of p-coumaryl alcohol and one molecule of coniferyl alcohol undergo oxidative coupling to form a neolignan radical. This reaction is likely catalyzed by a laccase or peroxidase . The stereochemistry of this coupling is putatively controlled by a dirigent protein (DP) , leading to a specific neolignan intermediate.

-

Further Modifications: The resulting neolignan intermediate would then undergo a series of tailoring reactions, including hydroxylations, methylations, and esterifications, to yield the final complex structure of this compound. These reactions are likely catalyzed by enzymes such as cytochrome P450 monooxygenases , O-methyltransferases (OMTs) , and acyltransferases . The two p-coumaroyl ester moieties in this compound are likely transferred from p-coumaroyl-CoA by specific acyltransferases.

// Nodes p_Coumaryl_Alcohol [label="p-Coumaryl Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coniferyl_Alcohol [label="Coniferyl Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neolignan_Intermediate [label="Neolignan Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Dadahol_A [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p_Coumaroyl_CoA [label="p-Coumaroyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges {p_Coumaryl_Alcohol, Coniferyl_Alcohol} -> Neolignan_Intermediate [label="Laccase/Peroxidase\n+ Dirigent Protein"]; {Neolignan_Intermediate, p_Coumaroyl_CoA} -> Dadahol_A [label="Hydroxylases,\nOMTs,\nAcyltransferases"]; } dot Caption: Putative final steps in this compound biosynthesis.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is not available, studies on Morus alba have quantified the concentrations of its precursors in various tissues. This data provides a baseline for understanding the metabolic flux towards this compound.

| Compound | Plant Part | Concentration (mg/g dry weight) | Reference |

| p-Coumaric acid | Twigs | 0.26 ± 0.11 | |

| Fruits | 0.03 ± 0.01 | ||

| Chlorogenic acid | Leaves | 19.99 ± 9.36 | |

| Root Barks | 6.77 ± 8.81 | ||

| Fruits | 3.21 ± 2.40 | ||

| Rutin | Leaves | 3.25 ± 1.47 | |

| Fruits | 1.35 ± 0.84 | ||

| Isoquercitrin | Leaves | 3.83 ± 2.42 | |

| Fruits | 0.66 ± 0.60 | ||

| Oxyresveratrol | Twigs | 6.15 ± 8.47 | |

| Root Barks | 1.27 ± 1.19 | ||

| 1-Deoxynojirimycin | Leaves | 0.103–0.12% | |

| Total Phenolics | Leaves | 7.9 g/100 g of extract | |

| Cellulose | - | 57.4% | |

| Hemicellulose | - | 16.3% | |

| Lignin | - | 13.3% |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require the application of various biochemical and molecular biology techniques. Below are representative protocols for key enzyme assays and experimental approaches that would be instrumental in this endeavor.

Isotopic Labeling Studies

Stable isotope labeling is a powerful technique to trace the incorporation of precursors into downstream metabolites.

Objective: To confirm the precursor-product relationship between L-phenylalanine, p-coumaric acid, ferulic acid, and this compound.

Methodology:

-

Precursor Administration: Administer stable isotope-labeled precursors (e.g., ¹³C-L-phenylalanine, ¹³C-p-coumaric acid) to Morus alba cell cultures or excised twigs.

-

Incubation: Incubate the plant material for a defined period to allow for metabolic conversion.

-

Metabolite Extraction: Perform a comprehensive extraction of metabolites from the plant tissue.

-

LC-MS Analysis: Analyze the extract using high-resolution liquid chromatography-mass spectrometry (LC-MS) to detect the incorporation of the isotopic label into this compound and its proposed intermediates.

-

Data Analysis: Compare the mass spectra of labeled and unlabeled samples to confirm the incorporation of the stable isotope and to calculate the labeling efficiency.

// Nodes Labeled_Precursor [label="Administer ¹³C-Labeled Precursor\n(e.g., L-Phenylalanine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate Morus alba\n(cell culture or twigs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Metabolite Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; LCMS [label="LC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis and\nPathway Confirmation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Labeled_Precursor -> Incubation; Incubation -> Extraction; Extraction -> LCMS; LCMS -> Analysis; } dot Caption: Workflow for isotopic labeling studies.

Enzyme Assays

4.2.1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Objective: To quantify the activity of PAL in crude protein extracts from Morus alba.

Methodology:

-

Protein Extraction: Homogenize Morus alba tissue in an appropriate extraction buffer and quantify the total protein concentration.

-

Reaction Mixture: Prepare a reaction mixture containing L-phenylalanine as the substrate in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.8).

-

Enzyme Reaction: Initiate the reaction by adding the crude protein extract to the reaction mixture and incubate at a specific temperature (e.g., 37°C).

-

Spectrophotometric Measurement: Monitor the formation of trans-cinnamic acid by measuring the increase in absorbance at 290 nm over time.

-

Activity Calculation: Calculate the specific activity of PAL (e.g., in µmol of cinnamic acid formed per minute per mg of protein).

4.2.2. Laccase Activity Assay

Objective: To measure the activity of laccases, the putative enzymes involved in monolignol oxidation.

Methodology:

-

Protein Extraction: Prepare a crude protein extract from Morus alba tissue.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable substrate for laccase, such as syringaldazine (B1682856) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), in an appropriate buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).

-

Enzyme Reaction: Start the reaction by adding the protein extract and incubate.

-

Spectrophotometric Measurement: Measure the rate of substrate oxidation by monitoring the change in absorbance at a specific wavelength (e.g., 525 nm for syringaldazine, 420 nm for ABTS).

-

Activity Calculation: Determine the laccase activity based on the rate of absorbance change.

Heterologous Expression and Characterization of Biosynthetic Enzymes

Objective: To functionally characterize the candidate genes encoding the enzymes in the this compound biosynthetic pathway.

Methodology:

-

Gene Identification: Identify candidate genes in the Morus alba genome or transcriptome based on homology to known biosynthetic enzymes (e.g., PAL, C4H, 4CL, CCR, CAD, laccases, dirigent proteins, OMTs, acyltransferases).

-

Gene Cloning and Vector Construction: Clone the full-length coding sequences of the candidate genes into an appropriate expression vector (e.g., for E. coli or yeast expression).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli, yeast, or insect cells) and induce protein expression.

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag or GST-tag).

-

Enzyme Assays: Perform in vitro enzyme assays with the purified recombinant enzymes and the putative substrates to confirm their catalytic activity and determine their kinetic parameters (Km, Vmax, kcat).

// Nodes Gene_ID [label="Identify Candidate Genes\nin Morus alba", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cloning [label="Clone Genes into\nExpression Vector", fillcolor="#F1F3F4", fontcolor="#202124"]; Expression [label="Heterologous Expression\n(e.g., E. coli, Yeast)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purify Recombinant\nEnzyme", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assay [label="In Vitro Enzyme Assay and\nKinetic Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Gene_ID -> Cloning; Cloning -> Expression; Expression -> Purification; Purification -> Assay; } dot Caption: Workflow for heterologous expression and enzyme characterization.

Conclusion and Future Perspectives

The putative biosynthetic pathway of this compound presented in this guide provides a solid framework for future research aimed at its complete elucidation. The key to unraveling this complex pathway lies in the identification and functional characterization of the specific enzymes involved in the later, tailoring steps of the biosynthesis. A combination of transcriptomics, proteomics, and metabolomics approaches, coupled with the classic biochemical techniques outlined in this guide, will be essential to identify the candidate genes and validate their functions. A thorough understanding of the biosynthesis of this compound will not only provide fundamental insights into the metabolic capabilities of Morus alba but also open avenues for the biotechnological production of this and other valuable neolignans for pharmaceutical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Integrative Omic Analysis Reveals the Dynamic Change in Phenylpropanoid Metabolism in Morus alba under Different Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrative Omic Analysis Reveals the Dynamic Change in Phenylpropanoid Metabolism in Morus alba under Different Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Dadahol A: A Technical Overview

Introduction

Dadahol A is a complex natural product with the molecular formula C₃₉H₃₈O₁₂. The structural determination of such intricate molecules is heavily reliant on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This technical guide provides a detailed overview of the available spectroscopic data for this compound and outlines the general experimental protocols employed in such analyses. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry and drug development.

Data Presentation

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is fundamental for determining the elemental composition of a molecule. The available LC-MS data for this compound provides key insights into its molecular weight and fragmentation pattern.[1]

| Parameter | Value | Ionization Mode |

| Molecular Formula | C₃₉H₃₈O₁₂ | - |

| Molecular Weight | 698.7 g/mol | - |

| [M+NH₄]⁺ Precursor m/z | 716.27 | Positive |

| [M-H]⁻ Precursor m/z | 697.229 | Negative |

Table 1: Mass Spectrometry Data for this compound. [1]

Further tandem MS (MS/MS) data reveals fragmentation patterns that can be used to deduce structural motifs within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed ¹H and ¹³C NMR data for this compound are not publicly available in tabular format. However, based on the complex structure of this compound, which contains multiple aromatic rings, olefinic bonds, methoxy (B1213986) groups, and a glycerol-like core, a detailed analysis of its 1D and 2D NMR spectra would be essential for its complete structural assignment.

-

¹H NMR: The proton NMR spectrum would be expected to show a range of signals corresponding to aromatic protons, vinyl protons, methine and methylene (B1212753) protons on the core structure, and sharp singlets for the methoxy groups. The coupling constants between adjacent protons would be critical in determining the connectivity and stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for all 39 carbons in the molecule, including carbonyls, aromatic and olefinic carbons, carbons bearing oxygen atoms, and the methoxy carbons.[1]

Infrared (IR) Spectroscopy Data

Specific IR absorption data for this compound is not available in published literature. However, the IR spectrum would be expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule:

| Functional Group | **Expected Absorption Range (cm⁻¹) ** |

| O-H (phenolic and alcoholic) | 3500-3200 (broad) |

| C-H (aromatic and aliphatic) | 3100-2850 |

| C=O (ester) | ~1735 |

| C=C (aromatic and olefinic) | 1650-1450 |

| C-O (ethers and esters) | 1300-1000 |

Table 2: Expected Infrared Absorption Frequencies for this compound.

Experimental Protocols

The following sections describe detailed, generalized methodologies for the key spectroscopic techniques used in the structural elucidation of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is crucial to ensure the compound is fully dissolved and to avoid signal overlap with the analyte.

-

Data Acquisition: ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC, NOESY) are recorded on a high-field NMR spectrometer (typically 400 MHz or higher).

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A sufficient number of scans and a longer relaxation delay are often required due to the low natural abundance of ¹³C and its longer relaxation times.

-

2D NMR: A suite of 2D NMR experiments is performed to establish the connectivity and spatial relationships within the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining stereochemistry.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile, or water).

-

Instrumentation: High-resolution mass spectrometry is typically performed using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Data Acquisition:

-

Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to determine the molecular weight and identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented to generate a characteristic fragmentation pattern. This pattern provides valuable information about the substructures of the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples: The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the compound is ground with KBr and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Liquid/Oil Samples: A drop of the sample can be placed between two salt plates.

-

-

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer. The instrument scans the mid-infrared region (typically 4000 to 400 cm⁻¹), and the resulting interferogram is Fourier-transformed to produce the IR spectrum, which is a plot of absorbance or transmittance versus wavenumber.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and logical relationships in structure elucidation.

Caption: General workflow for the spectroscopic analysis and structure elucidation of a natural product.

Caption: Logical relationships between spectroscopic data and structural information in determining the final chemical structure.

References

The Evolving Biological Profile of Dadahol A: From Inactive Anti-Inflammatory Candidate to Potential Cytotoxic Agent

A Technical Whitepaper for Researchers in Drug Discovery and Development

Abstract

Dadahol A, a neolignan derivative isolated from plant sources such as Artocarpus dadah and Morus alba, has recently emerged as a compound of interest with a shifting biological activity profile. Initially investigated for its anti-inflammatory properties via cyclooxygenase (COX) inhibition, this compound was found to be inactive. However, recent studies have unveiled its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the investigated biological pathways and experimental workflows. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. This compound, a structurally complex neolignan, has been the subject of limited but significant biological evaluation. Early interest in this compound was driven by the well-established anti-inflammatory properties of other phenolic compounds, leading to its assessment as a cyclooxygenase (COX) inhibitor. The COX enzymes, COX-1 and COX-2, are key mediators of inflammation and pain. While these initial investigations did not yield positive results, they were crucial in defining the activity landscape of this molecule. More recently, the focus has shifted towards its potential in oncology, with a 2025 study revealing its cytotoxic effects against a panel of human cancer cell lines. This guide synthesizes the available data on this compound, offering a clear and concise summary of its biological activities to date.

Quantitative Biological Data

The biological activities of this compound have been quantitatively assessed in two primary areas: cyclooxygenase inhibition and cytotoxicity. The following tables summarize the available data from the key studies.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of this compound

| Target | Assay Type | IC50 (µM) | Result | Reference |

| COX-1 | Prostaglandin (B15479496) synthesis inhibition | > 250 | Inactive | Su et al., 2002 |

| COX-2 | Prostaglandin synthesis inhibition | > 250 | Inactive | Su et al., 2002 |

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CHLA15 | Neuroblastoma | 15.3 | Huang et al., 2025 |

| LAN5 | Neuroblastoma | 18.2 | Huang et al., 2025 |

| Hep3B | Hepatoblastoma | 22.7 | Huang et al., 2025 |

| L428 | Hodgkin's Lymphoma | 25.4 | Huang et al., 2025 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to evaluate the biological activities of this compound.

Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of this compound against COX-1 and COX-2 was determined by measuring the inhibition of prostaglandin E2 (PGE2) production.

-

Enzyme Source: Ovine COX-1 and recombinant human COX-2.

-

Assay Principle: The assay measures the amount of PGE2 produced from the substrate, arachidonic acid, by the COX enzymes.

-

Procedure:

-

The COX-1 or COX-2 enzyme was pre-incubated with various concentrations of this compound or a control inhibitor for a specified time at room temperature.

-

The enzymatic reaction was initiated by the addition of arachidonic acid.

-

The reaction was allowed to proceed for a defined period and then terminated.

-

The amount of PGE2 produced was quantified using an enzyme immunoassay (EIA).

-

The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, was calculated from the dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound on cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Lines: CHLA15, LAN5, Hep3B, and L428.

-

Assay Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with various concentrations of this compound and incubated for 72 hours.

-

After the incubation period, the MTT reagent was added to each well, and the plates were incubated for an additional 4 hours to allow for formazan crystal formation.

-

The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value was determined.

-

Signaling Pathways and Experimental Workflows

While direct evidence of this compound modulating specific signaling pathways is currently lacking, its investigated biological activities are contextually linked to established molecular pathways. The following diagrams illustrate the general cyclooxygenase pathway that was initially investigated and the experimental workflow for determining cytotoxicity.

Discussion and Future Directions

The biological evaluation of this compound presents a compelling case of evolving scientific understanding. The definitive lack of activity against COX-1 and COX-2 suggests that its therapeutic potential does not lie in the domain of traditional non-steroidal anti-inflammatory drugs. However, the recent discovery of its cytotoxic properties against a range of cancer cell lines opens up a new and exciting avenue for investigation.

The moderate micromolar IC50 values against neuroblastoma, hepatoblastoma, and Hodgkin's lymphoma cell lines indicate that this compound possesses noteworthy anti-proliferative effects. Future research should focus on several key areas:

-

Mechanism of Action: Elucidating the molecular mechanism by which this compound exerts its cytotoxic effects is paramount. Investigations into its ability to induce apoptosis, cell cycle arrest, or other forms of cell death are warranted.

-

Signaling Pathway Analysis: While no specific signaling pathways have been directly implicated, studies to assess the impact of this compound on key cancer-related pathways (e.g., PI3K/Akt, MAPK, and apoptotic pathways) would be highly informative.

-

In Vivo Efficacy: The promising in vitro results need to be validated in preclinical in vivo models of cancer to assess the therapeutic potential and toxicity profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound could help in identifying the key structural features responsible for its cytotoxic activity and may lead to the development of more potent and selective compounds.

Conclusion

This compound is a natural product with a recently redefined biological activity profile. While inactive as a COX inhibitor, it demonstrates promising cytotoxic effects against several cancer cell lines. The data and protocols presented in this technical guide provide a solid foundation for further research into the anticancer potential of this intriguing neolignan. Continued investigation into its mechanism of action and in vivo efficacy is essential to determine its future as a potential therapeutic agent.

An In-depth Technical Guide to the Characterization of Dadahol A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dadahol A, a natural compound isolated from Morus alba L., has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties and putative biological functions. While research into specific derivatives and detailed mechanisms of action is nascent, this document consolidates the current knowledge, offering a foundation for future investigation. This guide also presents standardized experimental protocols relevant to the assessment of its anti-inflammatory potential and proposes a hypothetical signaling pathway to stimulate further research.

Physicochemical Properties of this compound

This compound is a complex phenylpropanoid.[1] Its fundamental properties are summarized in the table below, based on publicly available data.[2][3]

| Property | Value | Source |

| Molecular Formula | C39H38O12 | PubChem[2] |

| Molecular Weight | 698.7 g/mol | PubChem[2] |

| CAS Number | 405281-76-7 | ChemFaces[1] |

| IUPAC Name | [(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem[2] |

| Natural Source | Branches of Morus alba L. (White Mulberry) | ChemFaces, Bioquote[1][3] |

| Purity | ≥98% (Commercially available) | ChemFaces[1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[1] |

Biological Activities and Derivatives

Known Biological Activities

Preliminary studies suggest that this compound possesses anti-inflammatory properties. It has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes.[1] However, detailed quantitative data, such as IC50 values for COX-1 and COX-2 inhibition, are not yet publicly available. One study that isolated several compounds from Artocarpus heterophyllus, including this compound, focused on the anti-inflammatory mechanism of a different compound, indicating that the specific role of this compound in that context was not elucidated.[1]

Derivatives of this compound

As of the current literature review, there is no specific information available on the synthesis, characterization, or biological activities of this compound derivatives. The development of derivatives could be a promising avenue for future research to enhance its therapeutic potential.

Experimental Protocols

General Workflow for Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and initial characterization of this compound from its natural source.

Cyclooxygenase (COX) Inhibition Assay Protocol

This protocol provides a general methodology for assessing the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Inhibitor (this compound dissolved in DMSO)

-

Positive controls (e.g., celecoxib (B62257) for COX-2, indomethacin (B1671933) for non-selective)

-

Stop solution (e.g., 1 M HCl)

-

Prostaglandin (B15479496) quantification method (e.g., EIA kit or LC-MS/MS)

Procedure:

-

Prepare the reaction mixture in test tubes containing the reaction buffer and heme.

-

Add the COX-1 or COX-2 enzyme to the respective tubes.

-

Add various concentrations of this compound (or positive control) to the inhibitor tubes and an equivalent volume of DMSO to the control tubes.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes at 37°C).

-

Initiate the reaction by adding arachidonic acid to all tubes.

-

Incubate for a specific time (e.g., 2 minutes at 37°C).

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable method.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Hypothetical Signaling Pathway

Given the lack of specific mechanistic studies on this compound, the following diagram presents a hypothetical signaling pathway for its potential anti-inflammatory effects, based on common pathways modulated by other natural anti-inflammatory compounds. This is a speculative model intended to guide future research.

This proposed pathway suggests that this compound may inhibit the activation of the NF-κB signaling cascade, a central mediator of inflammation. By potentially inhibiting IKK, this compound could prevent the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes like COX-2.

Conclusion and Future Directions

This compound is a natural product with demonstrated potential for anti-inflammatory activity, likely through the inhibition of COX enzymes. However, the current body of research is limited. To fully elucidate its therapeutic potential, future studies should focus on:

-

Quantitative Biological Assays: Determining the IC50 values of this compound for COX-1 and COX-2 to understand its potency and selectivity.

-

Synthesis and Evaluation of Derivatives: Creating and testing derivatives of this compound to potentially improve its activity, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by this compound to validate or revise the hypothetical pathway presented.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound and its promising derivatives in animal models of inflammation.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in this compound. The provided information and protocols are intended to facilitate and inspire further investigation into this promising natural compound.

References

The Pharmacological Profile of Dadahol A: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dadahol A is a neolignan derivative that has been isolated from natural sources such as the twigs of Morus alba (white mulberry) and Artocarpus heterophyllus.[1] Its chemical structure and basic properties have been characterized, but a comprehensive pharmacological profile remains largely undefined in publicly available scientific literature. This document aims to synthesize the currently accessible information regarding this compound and to identify key areas where further research is required to elucidate its therapeutic potential.

Chemical and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 405281-76-7.[1] Its molecular formula is C39H38O12, and it has a molecular weight of 698.7 g/mol .[2] Further details on its computed properties are available through public chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C39H38O12 | PubChem[2] |

| Molecular Weight | 698.7 g/mol | PubChem[2] |

| CAS Number | 405281-76-7 | ChemFaces |

Known Biological Activity

In one study, this compound was among seven natural products isolated from A. heterophyllus and assessed for anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. While the study concluded that another compound, Moracin C, significantly inhibited reactive oxygen species (ROS) and nitric oxide (NO) release, the specific contribution or activity of this compound in these assays was not detailed.

Gaps in the Pharmacological Profile

A thorough review of the available literature reveals significant gaps in the understanding of this compound's pharmacological profile. Key missing information includes:

-

Quantitative Pharmacodynamics: Lack of specific IC50 or Ki values for COX-1 and COX-2, as well as for any other potential biological targets.

-

Mechanism of Action: Beyond the general classification as a COX inhibitor, the precise molecular interactions and downstream signaling pathways affected by this compound are unknown.

-

Pharmacokinetics: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Preclinical and Clinical Data: No evidence of in vivo efficacy, safety, or toxicity studies in animal models or humans has been found in the public domain.

Future Directions

To build a comprehensive pharmacological profile of this compound, a systematic series of preclinical studies would be required. The following experimental workflow outlines a potential approach.

Caption: Proposed workflow for the pharmacological evaluation of this compound.

Experimental Protocols

Detailed experimental protocols for the assays mentioned above would need to be developed and optimized. As no specific studies on this compound detailing these have been published, standardized and validated industry protocols would be adopted. For instance:

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Illustrative Protocol)

-

Objective: To determine the in vitro potency and selectivity of this compound for the inhibition of human recombinant COX-1 and COX-2.

-

Methodology: A common method is the colorimetric or fluorometric detection of prostanoid production.

-

Recombinant human COX-1 or COX-2 enzyme is incubated with arachidonic acid as the substrate in the presence of a heme cofactor.

-

Various concentrations of this compound (or a vehicle control) are added to the reaction mixture.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

-

The amount of prostaglandin (B15479496) E2 (PGE2) or other prostanoids produced is quantified using a commercially available ELISA kit or other detection methods.

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Signaling Pathways

Given the designation of this compound as a COX inhibitor, its primary mechanism of action would involve the arachidonic acid signaling pathway. By inhibiting COX enzymes, this compound would be expected to block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. However, without experimental data, any depiction of its effects on specific signaling cascades would be purely hypothetical.

Caption: Hypothesized mechanism of action for this compound via the COX pathway.

Conclusion

This compound is a natural product with preliminary evidence suggesting anti-inflammatory properties through the inhibition of COX enzymes. However, there is a significant lack of in-depth pharmacological data. To ascertain its potential as a therapeutic agent, a comprehensive preclinical evaluation is necessary to determine its potency, selectivity, mechanism of action, pharmacokinetic profile, and in vivo efficacy and safety. The information presented here serves as a baseline for guiding future research endeavors into the pharmacological properties of this compound.

References

A Comprehensive Review of Dadahol A: A Technical Guide

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth literature review of Dadahol A, a natural compound with potential therapeutic applications. This document synthesizes available data on its chemical properties, biological activities, and mechanisms of action, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways.

Chemical and Physical Properties

This compound is a complex polyphenol isolated from the twigs of Morus alba (white mulberry). Its chemical structure has been elucidated, and its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₉H₃₈O₁₂ | PubChem |

| Molecular Weight | 698.7 g/mol | PubChem |

| IUPAC Name | [(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem |

Biological Activity: Anti-inflammatory Effects

Research has primarily focused on the anti-inflammatory properties of this compound. Studies have demonstrated its ability to inhibit key inflammatory mediators.

Inhibition of Cyclooxygenase (COX) Enzymes

This compound has been evaluated for its inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes crucial in the inflammatory cascade. While the specific IC50 values for this compound are not explicitly detailed in the readily available abstracts, studies on compounds isolated from Morus alba indicate a potential for COX-2 inhibition. For instance, a study on compounds from Morus alba twigs showed significant suppression of COX-2 protein expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[1].

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) is a hallmark of inflammation. This compound has been investigated for its ability to suppress NO production in macrophage cell lines. The quantitative data regarding its efficacy is crucial for understanding its anti-inflammatory potential.

| Assay | Cell Line | Treatment | Key Findings |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | This compound is among the compounds from Morus alba that have been shown to inhibit LPS-induced NO production.[1] |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the literature concerning this compound's biological activities.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: For inflammatory response studies, cells are typically pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

-

Sample Collection: After cell treatment, the culture medium is collected.

-

Griess Reagent Preparation: The Griess reagent is typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid.

-

Reaction: An equal volume of the collected supernatant and the Griess reagent are mixed and incubated at room temperature in the dark for a short period (e.g., 10-15 minutes).

-

Measurement: The absorbance of the resulting azo dye is measured spectrophotometrically at a wavelength of approximately 540 nm.

-

Quantification: The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Western Blot Analysis for COX-2 and iNOS Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in the inflammatory response.

-

Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the target proteins (e.g., anti-COX-2, anti-iNOS, and a loading control like anti-β-actin).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited in the available literature, its inhibitory effects on inflammatory mediators suggest potential involvement in key intracellular signaling cascades.

Potential Inhibition of NF-κB and MAPK Signaling Pathways

The expression of pro-inflammatory genes, including those for iNOS and COX-2, is predominantly regulated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38). The observed suppression of iNOS and COX-2 expression by compounds from Morus alba suggests that this compound might exert its anti-inflammatory effects by interfering with these pathways. Further research is required to elucidate the precise molecular targets of this compound within these cascades.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Dadahol A from Morus alba

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dadahol A, a neolignan found in the twigs of Morus alba L., has garnered interest for its potential biological activities. These application notes provide a detailed, representative protocol for the extraction, fractionation, and purification of this compound. While the original isolation was documented by Su et al. (2002), this document presents a composite protocol based on established methodologies for isolating structurally related compounds from Morus alba. The protocol includes solvent extraction, liquid-liquid partitioning, and multi-stage column chromatography. Additionally, a hypothetical signaling pathway is presented to guide further research into its mechanism of action, based on its reported antiproliferative effects.

Introduction

Morus alba (white mulberry) is a plant rich in a diverse array of bioactive secondary metabolites, including flavonoids, alkaloids, and stilbenoids. Among these is this compound, a neolignan that has been identified in the twigs of this plant[1]. Natural products like this compound are of significant interest in drug discovery due to their complex chemical structures and potential therapeutic activities. The effective isolation and purification of these compounds are critical first steps in their evaluation for pharmacological applications.

This document outlines a comprehensive methodology for the extraction and purification of this compound from Morus alba twigs, designed to yield a compound of high purity suitable for analytical and biological studies.

Extraction and Purification Workflow

The overall workflow for the isolation of this compound from Morus alba twigs is a multi-step process designed to systematically enrich the target compound.

Experimental Protocols

Note: The following is a representative protocol compiled from established methods for isolating similar compounds from Morus alba twigs. Optimization may be required for specific laboratory conditions and starting material.

Plant Material and Extraction

-

Preparation of Plant Material: Collect fresh twigs of Morus alba. Air-dry the twigs at room temperature in a well-ventilated area until brittle. Grind the dried twigs into a coarse powder (approximately 20-40 mesh).

-

Ultrasonic Extraction:

-

Place 1 kg of the powdered twigs into a large glass container.

-

Add 10 L of 80% aqueous ethanol.

-

Perform ultrasonic-assisted extraction for 2 hours at 40°C.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue to maximize yield.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethanolic extract.

-

Solvent Partitioning (Liquid-Liquid Extraction)

-

Defatting: Suspend the crude ethanolic extract (e.g., 100 g) in 1 L of distilled water and transfer to a large separatory funnel. Add an equal volume of n-hexane (1 L), shake vigorously, and allow the layers to separate. Collect the aqueous layer and discard the n-hexane layer. Repeat this step twice to remove nonpolar compounds like fats and chlorophylls.

-

Fractionation:

-

To the defatted aqueous layer, add 1 L of ethyl acetate. Shake vigorously and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this process three times. Combine the ethyl acetate fractions and concentrate to dryness. This fraction is expected to contain this compound.

-

Subsequently, partition the remaining aqueous layer with n-butanol in the same manner to separate more polar compounds.

-

Chromatographic Purification

3.3.1. Silica Gel Column Chromatography

-

Column Preparation: Prepare a silica gel (70-230 mesh) column packed in a suitable solvent system (e.g., a gradient of chloroform-methanol).

-

Sample Loading and Elution: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate. Carefully load the dried sample onto the top of the prepared column.

-

Elute the column with a stepwise gradient of increasing polarity, for example, chloroform-methanol (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, v/v).

-

Fraction Collection and Analysis: Collect fractions of a fixed volume (e.g., 20 mL). Monitor the fractions by thin-layer chromatography (TLC) using a suitable mobile phase and visualizing under UV light (254 nm and 365 nm). Combine fractions with similar TLC profiles.

3.3.2. Octadecylsilyl (ODS-A) Column Chromatography

-

Column Preparation: Pack an ODS-A column with a suitable mobile phase (e.g., a gradient of methanol-water).

-

Purification: Dissolve the this compound-containing sub-fraction from the silica gel chromatography in the mobile phase. Apply the sample to the column and elute with a stepwise or linear gradient of increasing methanol concentration (e.g., 40% to 100% methanol in water).

-

Analysis: Collect and analyze fractions as described in 3.3.1.

3.3.3. Sephadex LH-20 Column Chromatography

-

Final Polishing Step: For final purification, use a Sephadex LH-20 column with methanol as the mobile phase.

-

Elution and Collection: Dissolve the enriched this compound fraction in a small volume of methanol and apply it to the column. Elute with methanol and collect small fractions.

-

Purity Assessment: Analyze the fractions by High-Performance Liquid Chromatography (HPLC) to confirm the purity of this compound. Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Data Presentation

The yield of this compound can be tracked throughout the purification process. The following table provides an illustrative example of expected yields at each stage. Actual yields may vary depending on the concentration of the compound in the plant material and the efficiency of each step.

| Purification Step | Starting Material (g) | Fraction Weight (g) | Representative Yield (%) | Purity (%) |

| Crude Ethanolic Extract | 1000 (dried twigs) | 80 | 8.0 | <1 |

| Ethyl Acetate Fraction | 80 | 9 | 11.25 (of crude) | 5-10 |

| Silica Gel Fraction | 9 | 0.8 | 8.9 (of EtOAc) | 40-60 |

| ODS-A Fraction | 0.8 | 0.15 | 18.75 (of silica) | 80-90 |

| Sephadex LH-20 Purified | 0.15 | 0.05 | 33.3 (of ODS-A) | >98 |

Proposed Biological Activity and Signaling Pathway

This compound has been reported to exhibit antiproliferative effects. Many natural products exert such effects by modulating key signaling pathways that control cell growth, proliferation, and survival. A common target for such compounds is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

This proposed mechanism suggests that this compound may inhibit one of the upstream kinases in the MAPK/ERK pathway, such as Raf, thereby preventing the phosphorylation and activation of downstream effectors and ultimately leading to a reduction in cell proliferation. Further molecular studies are required to validate this hypothesis and pinpoint the precise molecular target of this compound.

Conclusion

The protocols described provide a robust framework for the successful extraction and purification of this compound from Morus alba twigs. The multi-step chromatographic approach is designed to achieve high purity, which is essential for subsequent pharmacological and mechanistic studies. The proposed involvement of this compound in the MAPK/ERK signaling pathway offers a starting point for investigating its antiproliferative properties and potential as a lead compound in cancer drug discovery.

References

Application Notes and Protocols for In Vivo Studies of Dadahol A

Disclaimer: As of the latest available information, specific in vivo studies detailing the experimental design, animal models, pharmacokinetics, and toxicity of Dadahol A are not publicly available. The following application notes and protocols are provided as a generalized template for researchers and drug development professionals. This document is intended to serve as a guide for designing and conducting in vivo research on novel compounds like this compound, based on standard practices in preclinical drug development.

Introduction

This compound is a natural compound with potential therapeutic properties. To evaluate its efficacy, safety, and pharmacokinetic profile, in vivo studies are essential. This document outlines hypothetical study designs and experimental protocols for the preclinical evaluation of this compound in various animal models. The selection of appropriate models and study design is critical for obtaining meaningful and translatable data for potential clinical applications.

Hypothetical In Vivo Study Designs

The design of in vivo studies for this compound would depend on its intended therapeutic target. Below are examples of study designs for common therapeutic areas.

Anti-inflammatory Activity

-

Animal Model: Carrageenan-induced paw edema model in rodents (rats or mice) is a standard for acute inflammation.

-

Objective: To assess the anti-inflammatory effects of this compound.

-

Experimental Groups:

-

Vehicle Control (e.g., saline, DMSO)

-

Positive Control (e.g., Indomethacin, Aspirin)

-

This compound (multiple dose levels)

-

-

Readouts: Paw volume measurement at different time points post-carrageenan injection.

Anticancer Efficacy

-

Animal Model: Xenograft or syngeneic tumor models in immunocompromised or immunocompetent mice, respectively. The choice of cell line would be based on in vitro sensitivity to this compound.

-

Objective: To evaluate the tumor growth inhibitory potential of this compound.

-

Experimental Groups:

-

Vehicle Control

-

Standard-of-care chemotherapy

-

This compound (multiple dose levels and/or schedules)

-

-

Readouts: Tumor volume and body weight measurements, survival analysis.

Pharmacokinetic (PK) Study

-

Animal Model: Typically rats or mice.

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Study Design: Single-dose administration via intravenous (IV) and oral (PO) routes.

-

Readouts: Plasma concentrations of this compound at various time points to calculate key PK parameters.

Acute Toxicity Study

-

Animal Model: Rodents (rats or mice).

-

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

-

Study Design: Single ascending dose administration.

-

Readouts: Clinical observations, body weight changes, and gross necropsy.

Data Presentation: Hypothetical Quantitative Data

The following tables represent how quantitative data from these hypothetical studies could be structured.

Table 1: Hypothetical Anti-inflammatory Efficacy of this compound in a Carrageenan-induced Paw Edema Model

| Treatment Group | Dose (mg/kg) | Paw Volume Inhibition (%) at 4h |

| Vehicle Control | - | 0 |

| Positive Control | 10 | 55 |

| This compound | 25 | 20 |

| This compound | 50 | 45 |

| This compound | 100 | 65 |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) | Bioavailability (%) |

| IV | 5 | 1500 | 0.08 | 2500 | 2.5 | 100 |

| PO | 20 | 300 | 1.0 | 1500 | 3.0 | 30 |

Experimental Protocols

Protocol: Carrageenan-Induced Paw Edema

-

Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week.

-

Grouping: Randomly assign animals to different treatment groups.

-

Drug Administration: Administer this compound (dissolved in a suitable vehicle) or control substances orally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Protocol: Xenograft Tumor Model

-

Cell Culture: Culture the selected cancer cell line under appropriate conditions.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize mice into treatment groups and initiate treatment with this compound or controls via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Measure tumor dimensions with calipers and body weight twice weekly.

-

Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Collect tumors for further analysis.

Visualization of Experimental Workflows and Pathways

The following diagrams illustrate the logical flow of the described experimental protocols.

Caption: Workflow for the carrageenan-induced paw edema model.

Caption: Workflow for a typical anticancer xenograft study.

Caption: Workflow for a pharmacokinetic study.

Application Note: A Proposed HPLC Method for the Quantification of Dadahol A in Plant Extracts

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Dadahol A, a phenylpropanoid found in plants such as Morus alba L. Due to the absence of a standardized, published HPLC method specifically for this compound, this protocol has been developed based on established methodologies for the analysis of structurally similar phenolic compounds and phenylpropanoids.[1][2] The proposed method utilizes reversed-phase HPLC with UV detection, providing a robust framework for researchers, scientists, and drug development professionals working with this compound. This application note includes detailed protocols for sample preparation and chromatographic analysis, along with tables of hypothetical performance data and a workflow diagram.

Introduction

This compound is a neolignan derivative isolated from plants like Morus alba L. (white mulberry). Phenylpropanoids, the class of compounds to which this compound belongs, are known for a wide range of biological activities and are of significant interest in pharmaceutical research. Accurate and reliable quantification of this compound is essential for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of phenolic compounds in complex matrices such as plant extracts. This proposed method provides a starting point for the development and validation of a quantitative HPLC assay for this compound.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried plant material (e.g., branches of Morus alba L.). Optimization may be required depending on the specific plant matrix.

-

Grinding: Grind the dried plant material to a fine powder using a suitable mill.

-

Extraction Solvent: Prepare an extraction solvent of 80% methanol (B129727) in water.

-

Extraction:

-

Weigh 1 gram of the powdered plant material into a conical flask.

-

Add 20 mL of the extraction solvent.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Allow the mixture to macerate for 24 hours at room temperature, protected from light.

-

-

Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

Reconstitution: Reconstitute the dried extract in 5 mL of the mobile phase (initial conditions).

-

Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection to prevent clogging of the column and instrument tubing.

HPLC Instrumentation and Conditions

The following HPLC parameters are proposed for the analysis of this compound.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity LC System or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector |

| Detection Wavelength | 280 nm (based on typical absorbance for phenolic compounds) |

Experimental Workflow

Caption: Workflow for the quantification of this compound from plant material.

Method Performance Characteristics (Hypothetical Data)

The following tables summarize the expected performance characteristics of this proposed HPLC method upon validation.

Table 1: Chromatographic and Calibration Data

| Compound | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | ~18.5 | 1 - 100 | > 0.999 |

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Compound | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | 0.15 | 0.50 |

Table 3: Precision and Recovery

| Compound | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Recovery (%) |

| This compound | < 2.0 | < 3.0 | 95 - 105 |

Discussion

This proposed HPLC method provides a comprehensive starting point for the quantitative analysis of this compound. The use of a C18 reversed-phase column is standard for the separation of moderately polar compounds like phenylpropanoids. A gradient elution with acetonitrile and acidified water allows for the effective separation of this compound from other components in a complex plant extract. The addition of a small amount of acid (e.g., formic acid) to the mobile phase helps to improve peak shape and resolution for phenolic compounds by suppressing the ionization of phenolic hydroxyl groups.

The selection of 280 nm as the detection wavelength is based on the typical UV absorbance of phenolic compounds. However, it is strongly recommended to determine the UV absorbance maximum of a pure standard of this compound to optimize detection sensitivity.

The sample preparation protocol involves a standard solvent extraction method, which is widely used for obtaining phenolic compounds from plant matrices. Filtration of the final extract is a critical step to protect the HPLC column and ensure the longevity of the analytical system.

Conclusion

The proposed reversed-phase HPLC method offers a reliable and robust framework for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and chromatographic analysis, along with the hypothetical performance data, provide a solid foundation for researchers to develop and validate a method tailored to their specific needs. This will enable accurate quantification of this compound for various applications in phytochemical, pharmaceutical, and quality control research.

References

aiquid chromatography-mass spectrometry (LC-MS) analysis of Dadahol A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Dadahol A in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a phenylpropanoid derivative with potential pharmacological activities. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₉H₃₈O₁₂ | PubChem |

| Molecular Weight | 698.7 g/mol | PubChem |

| IUPAC Name | [(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem |

| PubChem CID | 10908643 | PubChem |

Experimental Protocol: Quantitative Analysis of this compound in Human Plasma

This protocol is designed for the extraction and quantification of this compound from human plasma samples.

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS), e.g., Verbascoside or a stable isotope-labeled this compound

-

LC-MS grade methanol (B129727), acetonitrile, water, and formic acid

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

-

Phosphoric acid

-

Nitrogen gas for evaporation

Sample Preparation: Solid Phase Extraction (SPE)

The following workflow outlines the sample preparation process.

Detailed Steps:

-

Sample Spiking: To 500 µL of human plasma, add the internal standard (IS) to a final concentration of 50 ng/mL and vortex briefly.

-

Acidification: Acidify the plasma sample by adding 50 µL of 2% phosphoric acid in water and vortex.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute this compound and the IS from the cartridge with 1 mL of methanol.

-

Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of 50% methanol in water.

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS system.

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.9 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | 0-0.5 min: 10% B0.5-3.0 min: 10-90% B3.0-4.0 min: 90% B4.1-5.0 min: 10% B (Re-equilibration) |

Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Q-TOF |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 697.2 [M-H]⁻ |

| Product Ions (m/z) | 163.0, 145.0 |

| Collision Energy | Optimized for each transition |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

Data Presentation: Quantitative Analysis of this compound

The following table presents hypothetical quantitative data for this compound in human plasma samples from a pharmacokinetic study. This data is for illustrative purposes to demonstrate the application of the described method.

| Sample ID | Time (hours) | This compound Concentration (ng/mL) |

| PK-01 | 0.5 | 15.2 |

| PK-02 | 1.0 | 45.8 |

| PK-03 | 2.0 | 89.1 |

| PK-04 | 4.0 | 62.5 |

| PK-05 | 8.0 | 25.3 |

| PK-06 | 12.0 | 8.7 |

| PK-07 | 24.0 | 1.2 |

Mandatory Visualizations

Hypothetical Metabolic Pathway of this compound

This compound, as a phenylpropanoid glycoside, is likely to undergo metabolic transformations in the body. The following diagram illustrates a hypothetical metabolic pathway.

Potential Signaling Pathway Modulation by this compound

Phenylpropanoid glycosides have been reported to modulate various cellular signaling pathways. This diagram illustrates the potential influence of this compound on the NF-κB and MAPK signaling pathways, which are involved in inflammation and cellular stress responses.

Disclaimer